1,2-Dioleoyl-sn-glicero-3-fosfoetanolamina

Descripción general

Descripción

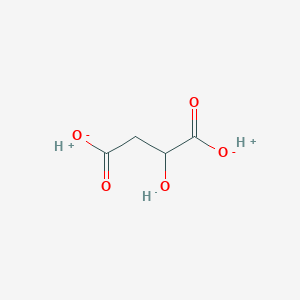

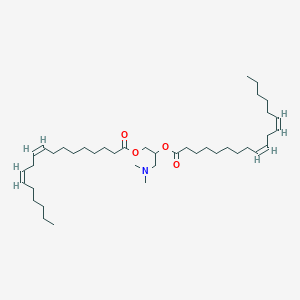

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid . It has a structure containing 18:1 fatty acids at the sn-1 and sn-2 positions . DOPE is sensitive to pH changes and has been used in the preparation of liposomes and giant unilamellar vesicles (GUVs) .

Synthesis Analysis

DOPE forms heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents . Phosphatidylethanolamine (PE) is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol .Molecular Structure Analysis

The empirical formula of DOPE is C41H78NO8P . The molecular weight is 744.03 . The structure of DOPE contains 18:1 fatty acids at the sn-1 and sn-2 positions .Chemical Reactions Analysis

DOPE is a metabolite of Escherichia coli . It is used as an emulsifier to facilitate transmembrane translocation of DNA-liposome complexes .Physical And Chemical Properties Analysis

DOPE is a liquid at room temperature . It is stored at -20°C . The assay of DOPE is ≥99.0% (10 mg phospholipid per ml CHCl3, TLC) .Aplicaciones Científicas De Investigación

Terapia Génica

1,2-Dioleoyl-sn-glicero-3-fosfoetanolamina (DOPE): es un componente crucial de los liposomas catiónicos diseñados para la entrega de ADN en varias líneas celulares, como las líneas celulares de gliosarcoma y células renales. Esta aplicación es particularmente relevante en el campo de la terapia génica, donde la entrega eficiente y dirigida de material genético es esencial .

Preparación de Liposomas

DOPE muestra sensibilidad a los cambios de pH y se utiliza en la preparación de liposomas y vesículas unilamelares gigantes (GUVs). Estas estructuras son vitales para los sistemas de administración de fármacos, permitiendo la liberación controlada y la terapia dirigida .

Estudios de la Membrana Celular

El compuesto también se utiliza en la ciencia biológica molecular y la biología celular para comprender los mecanismos de la membrana celular y las interacciones de las células biológicas. Los modelos simulados de liposomas que incluyen DOPE pueden proporcionar información sobre estos procesos complejos .

Asociación con Ácido Hialurónico

Se han realizado investigaciones sobre la asociación entre el ácido hialurónico de bajo peso molecular y los liposomas catiónicos compuestos de DOPE. Este estudio puede contribuir al desarrollo de nuevos sistemas de administración de fármacos y aplicaciones terapéuticas .

Estabilidad Oxidativa

Aunque no está directamente relacionado con DOPE, su análogo 1,2-dioleoyl-sn-glicero-3-fosfocolina (DOPC) ha sido estudiado por sus efectos sobre la estabilidad oxidativa en varios sistemas. Esta investigación puede informar sobre la estabilidad y la vida útil de los productos farmacéuticos que contienen fosfolípidos similares .

Mecanismo De Acción

Target of Action

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid that primarily targets cell membranes . It is often used in combination with cationic lipids to form liposomes or lipid nanoparticles (LNPs), which are used as delivery vehicles for therapeutic agents .

Mode of Action

DOPE interacts with its targets (cell membranes) by integrating into the lipid bilayer. The unsaturated fatty acid chains in DOPE contribute to the fluidity of the lipid bilayer, allowing for flexibility and adaptability in the membrane structure . When used in combination with cationic lipids, DOPE can form a hexagonal phase (HII), which promotes the fusion of the lipid membrane with the endosomal membrane, leading to the cytoplasmic release of nucleic acids .

Biochemical Pathways

The primary biochemical pathway affected by DOPE involves the delivery of nucleic acids into cells. This is particularly relevant in gene therapy, where DOPE-containing liposomes or LNPs are used to transport DNA or RNA into target cells . The formation of the HII phase by DOPE facilitates the endosomal escape of these nucleic acids, ensuring their delivery to the cytoplasm where they can exert their therapeutic effects .

Pharmacokinetics

The pharmacokinetics of DOPE largely depend on its formulation. As a component of liposomes or LNPs, DOPE can enhance the stability and bioavailability of the encapsulated therapeutic agents . .

Result of Action

The primary result of DOPE’s action is the successful delivery of therapeutic agents (such as nucleic acids) into target cells . By facilitating endosomal escape, DOPE ensures that these agents reach the cytoplasm where they can exert their effects. This has been particularly useful in gene therapy, where DOPE-containing LNPs have been used to deliver DNA or RNA into cells .

Action Environment

The action of DOPE can be influenced by various environmental factors. For instance, the pH sensitivity of DOPE can affect its ability to form the HII phase, which is crucial for endosomal escape . Additionally, the presence of other lipids (such as cationic lipids) can also impact the formation of liposomes or LNPs and, consequently, the efficiency of nucleic acid delivery .

Análisis Bioquímico

Biochemical Properties

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is sensitive to changes in acidity (pH change). At acidic pH, it forms an inverted hexagonal micelle and transforms to a spherical micelle at alkaline pH . It is also known to decrease fluorescence lifetime and increase acyl-chain order when in mixed membranes .

Cellular Effects

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine forms heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents . These liposomes have been found to effectively transfer genes in laboratory settings, indicating a significant impact on cellular processes .

Molecular Mechanism

This allows it to facilitate the transmembrane translocation of DNA-liposome complexes .

Dosage Effects in Animal Models

It is generally considered safe and non-toxic at typical concentrations used in research .

Metabolic Pathways

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is involved in the phosphatidylethanolamine metabolic pathway

Transport and Distribution

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is known to form liposomes, which can merge with cell membranes, suggesting a mechanism for its transport and distribution within cells

Subcellular Localization

Given its role in forming liposomes that merge with cell membranes, it is likely to be found in regions associated with the cell membrane .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine involves the reaction of oleic acid and ethanolamine to form 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine.", "Starting Materials": [ "Oleic acid", "Ethanolamine", "Chloroform", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Dissolve oleic acid in chloroform and add DCC and DMAP to the solution to activate the carboxylic acid group.", "2. Add ethanolamine to the solution and stir for several hours to form the intermediate 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine.", "3. Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "4. Wash the organic layer with methanol and water to remove any impurities.", "5. Evaporate the solvent and dissolve the product in diethyl ether.", "6. Wash the solution with water to remove any remaining impurities.", "7. Dry the product and obtain 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine as a white solid." ] } | |

Número CAS |

4004-05-1 |

Fórmula molecular |

C41H78NO8P |

Peso molecular |

744.0 g/mol |

Nombre IUPAC |

2-azaniumylethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m1/s1 |

Clave InChI |

MWRBNPKJOOWZPW-NYVOMTAGSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |

Apariencia |

Liquid |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,2-dielaidoylphosphatidylethanolamine 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine 1,2-dioleoylglycero-3-phosphoethanolamine 1,2-dioleoylphosphatidylethanolamine 1,2-DOPE 1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine 1-2-DOPE dioleoyl cephalin Lipofectin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1670817.png)

![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)